molecular formula C11H12F3NO B1627636 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine CAS No. 308386-24-5

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine

Cat. No.: B1627636
CAS No.: 308386-24-5
M. Wt: 231.21 g/mol
InChI Key: PCAYMJNBVVDVHU-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine is a chemical building block of significant interest in agrochemical and pharmaceutical research. Its structure, featuring a pyrrolidine ring linked to a trifluoromethyl-substituted phenoxy group, is a key motif in the development of active ingredients. This compound is structurally related to known herbicides, particularly those that function as inhibitors of carotenoid biosynthesis (HRAC Group 12) . In this role, such compounds can disrupt weed growth, making this compound a valuable scaffold for the synthesis and testing of novel crop protection agents . Furthermore, the pyrrolidine ring is a privileged structure in medicinal chemistry, frequently found in molecules designed to interact with biological targets . Recent scientific literature highlights that novel compounds containing a pyrrolidine moiety are being investigated for their potential as dual inhibitors of enzymes like α-amylase and α-glucosidase for managing diabetes, and for their cytotoxic activity against cancer cell lines . Researchers can utilize this high-quality reagent to explore these and other applications in chemical biology and drug discovery. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10/h1-4,10,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAYMJNBVVDVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595828
Record name 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308386-24-5
Record name 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Stereoselective Approaches to Pyrrolidine (B122466) Core Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and numerous stereoselective methods have been developed for its synthesis. researchgate.netchemrxiv.org These approaches can be broadly categorized by their choice of starting materials, namely cyclic or acyclic precursors.

A prevalent strategy for synthesizing pyrrolidine-containing molecules involves utilizing readily available chiral cyclic precursors, with proline and its derivatives, such as 4-hydroxyproline, being common starting points. mdpi.com This approach leverages the inherent stereochemistry of the starting material to build more complex, enantiopure products.

One advanced method involves the direct functionalization of a C(sp³)–H bond at the 3-position of a proline derivative. acs.org For instance, palladium-catalyzed C–H arylation can install substituents at this otherwise unactivated position. acs.org This reaction directly yields cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org The use of specific directing groups, such as aminoquinoline, is crucial for the success and stereospecificity of this transformation. acs.org

Directing GroupCatalystBaseProduct ConfigurationReference
Aminoquinoline (AQ)Pd(OAc)₂AgOAccis-diastereoisomer acs.org
MethoxyaminoquinolinePd(OAc)₂AgOAccis-diastereoisomer acs.org

The synthesis of the antiviral drug Daclatasvir exemplifies the use of N-protected proline, where initial alkylation followed by a series of transformations leads to the desired complex pyrrolidine structure. mdpi.com Similarly, the precursor for the hepatitis C drug Grazoprevir is synthesized from a pyrrolidine derivative, showcasing the versatility of these cyclic starting materials. mdpi.com

Building the pyrrolidine ring from acyclic precursors offers a high degree of flexibility in introducing various substituents. One powerful method is the [3+2] cycloaddition reaction, which can construct the five-membered ring in a highly controlled manner. mdpi.comacs.org For example, the reaction of azomethine ylides with alkenes is a classic approach to obtaining proline derivatives, capable of generating up to four stereogenic centers simultaneously. acs.org

Another strategy involves a lithiation-intramolecular cyclization sequence. The cyclization of N-Boc-N-(3-chloropropyl)allylamine using n-BuLi and the chiral ligand (-)-sparteine produces (S)-2-allylpyrrolidine with good yield and enantiomeric ratio. acs.org This method is regiospecific, yielding the five-membered ring exclusively over a potential seven-membered ring product. acs.org

PrecursorReagentsProductYieldEnantiomeric Ratio (er)
N-Boc-N-(3-chloropropyl)allylaminen-BuLi, (-)-sparteine, ether(S)-N-Boc-2-allylpyrrolidine93%83:17
N-Boc-N-(3-bromopropyl)allylaminen-BuLi, (-)-sparteine, toluene(S)-N-Boc-2-allylpyrrolidine31%65:35

These methods demonstrate the capacity to build the pyrrolidine core from the ground up, allowing for strategic placement of functional groups necessary for later synthetic steps.

Catalytic hydrogenation of substituted pyrroles represents an effective method for producing functionalized pyrrolidines with excellent diastereoselectivity. acs.org This process can create up to four new stereocenters in a single step. acs.org The reaction typically proceeds via a two-step sequence where an initial reduction creates a stereocenter that directs the subsequent hydrogenation of the pyrrole (B145914) ring. acs.org The choice of catalyst is critical; for instance, rhodium-on-alumina can achieve high diastereoselectivity in the reduction of a pyrrole with a ketoester substituent, reducing both the ketone and the aromatic ring to give a single diastereomer. acs.org In contrast, using Pt/Al₂O₃ may selectively reduce only the ketone. acs.org

The stereochemical outcome is heavily influenced by existing stereocenters within the molecule, which can exert a strong directing effect during the hydrogen delivery from the catalyst surface. acs.org This methodology has proven effective for both bicyclic pyrroles and, in some cases, pyrroles with stereogenic centers on acyclic chains. acs.org

Intramolecular cyclizations are highly efficient for constructing heterocyclic rings like pyrrolidine. Various catalytic systems have been developed to facilitate these transformations. A notable example is the copper-catalyzed intramolecular C–H amination of N-fluoride amides, which can produce both pyrrolidines and piperidines. nih.gov

Phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles provide an efficient route to functionalized 2,4-disubstituted pyrrolidines via a 5-endo-trig cyclization. acs.org This metal-free approach can be performed as a one-pot reaction, enhancing its synthetic utility. acs.org The resulting functionalized pyrrolidines can be further transformed; for example, the cyano group can be removed via reduction with NaBH₄. acs.org

More recently, microwave-promoted iminyl radical cyclizations have emerged as a powerful tool. nsf.gov O-phenyloximes connected to alkenes undergo a 5-exo-trig iminyl radical cyclization, and the resulting cyclic radical can be trapped with various reagents to form new C-C, C-N, C-O, or C-S bonds, leading to a wide array of functionalized pyrrolines. nsf.gov

Installation of the Trifluoromethylphenoxy Moiety

Once the pyrrolidine core is synthesized, the final key step is the attachment of the 4-(trifluoromethyl)phenoxy group at the 3-position. This is typically achieved through a nucleophilic substitution reaction.

The formation of the ether linkage between the pyrrolidine ring and the phenolic moiety is a classic example of a nucleophilic substitution reaction, often following the principles of a Williamson ether synthesis. In this context, either the pyrrolidine acts as the nucleophile attacking an activated phenol derivative, or more commonly, the phenoxide acts as the nucleophile displacing a leaving group on the pyrrolidine ring.

A general and effective approach involves the reaction of a 3-substituted pyrrolidine, where the substituent is a good leaving group (e.g., tosylate, mesylate, or a halide), with 4-trifluoromethylphenoxide. The phenoxide is typically generated in situ by treating 4-trifluoromethylphenol with a suitable base, such as sodium hydride or potassium carbonate. The nucleophilic phenoxide then displaces the leaving group on the pyrrolidine ring in an Sₙ2 reaction to form the desired 3-aryloxy ether.

For a precursor like N-protected-3-hydroxypyrrolidine, the hydroxyl group must first be converted into a good leaving group. This can be achieved by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine. The resulting 3-tosyloxy or 3-mesyloxy pyrrolidine derivative is then reacted with the sodium or potassium salt of 4-trifluoromethylphenol to yield the final product.

One brief report suggests that 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride can be synthesized by reacting 2,5-diformylpyrrolidine with 4-trifluoromethylphenol under alkaline conditions, though this represents a less conventional pathway. The more standard and widely applicable method remains the nucleophilic substitution involving a pyrrolidine with a suitable leaving group at the C-3 position.

Carbon-Fluorine Bond Formation Techniques (Trifluoromethylation)

One common strategy involves the copper-catalyzed trifluoromethylation of aryl halides. This method often employs a trifluoromethyl source, such as trifluoroacetate, which decarboxylates to form a CuCF3 intermediate. This intermediate then undergoes oxidative addition with an aryl iodide, followed by reductive elimination to yield the trifluoromethylated arene beilstein-journals.org. Another approach utilizes electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)diphenylsulfonium salts or hypervalent iodine compounds like Togni's reagents beilstein-journals.orgmdpi.com. For instance, the O-trifluoromethylation of phenols can be achieved using Togni's reagent in the presence of a zinc catalyst, which activates the reagent to transfer the electrophilic trifluoromethyl group mdpi.com.

A summary of common trifluoromethylation approaches is presented below.

MethodTrifluoromethyl SourceKey Features
Copper-CatalyzedSodium trifluoroacetate (NaO2CCF3)Utilizes copper salts to mediate the reaction with aryl halides.
Electrophilic TrifluoromethylationTogni's ReagentsHypervalent iodine compounds that deliver an electrophilic CF3 group. Can be used for O- and C-trifluoromethylation mdpi.com.
Electrophilic TrifluoromethylationUmemoto's ReagentsS-(Trifluoromethyl)dibenzo[b,d]thiophenium salts that act as electrophilic CF3 sources.
Desulfurization-FluorinationAryl XanthatesA multi-step process involving the conversion of phenols to xanthates followed by oxidative desulfurization-fluorination mdpi.com.

These methods provide access to the key intermediate, 4-(trifluoromethyl)phenol (B195918), which is essential for the subsequent coupling with the pyrrolidine core.

Application of Mitsunobu Reaction Conditions

The Mitsunobu reaction is a powerful and widely used organic reaction for converting a primary or secondary alcohol into a variety of other functional groups, including the formation of aryl ethers. wikipedia.orgchemeurope.comorganic-chemistry.org In the context of synthesizing this compound, this reaction facilitates the crucial C-O bond formation between 3-hydroxypyrrolidine (often with a suitable protecting group on the nitrogen) and 4-(trifluoromethyl)phenol.

The reaction typically involves an alcohol, a nucleophile (in this case, the phenol), a phosphine (B1218219) (commonly triphenylphosphine, PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgorganic-synthesis.com.

The generalized mechanism proceeds as follows:

Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD), forming a betaine intermediate wikipedia.orgchemeurope.com.

This intermediate deprotonates the acidic nucleophile (4-(trifluoromethyl)phenol) wikipedia.org.

The alcohol (N-protected 3-hydroxypyrrolidine) is then activated by the phosphine, forming an oxyphosphonium ion, which is a good leaving group organic-chemistry.orgmissouri.edu.

The phenoxide then acts as a nucleophile, displacing the activated hydroxyl group via an SN2 reaction, resulting in a complete inversion of stereochemistry at the carbinol carbon wikipedia.orgmissouri.edu.

Due to the acidity of the phenolic proton, the Mitsunobu reaction is highly effective for forming aryl ethers chemeurope.com. For less acidic phenols, stronger bases or alternative reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be employed wikipedia.orgchemeurope.com. Variations of the reaction have been developed to simplify the purification process, such as using polymer-supported triphenylphosphine or fluorous reagents, which allow for easier removal of byproducts wikipedia.orgmissouri.edu.

High-Throughput and Parallel Synthetic Strategies

To efficiently explore the structure-activity relationship (SAR) of this compound analogs, high-throughput and parallel synthesis strategies are employed. These approaches enable the rapid generation of a large number of structurally related compounds, known as a compound library.

Design and Generation of Compound Libraries

The design of a compound library is a critical step that dictates the chemical space to be explored. For pyrrolidine-based scaffolds, the design often focuses on introducing diversity at specific points of the molecule. The pyrrolidine ring is a valuable scaffold in drug discovery due to its three-dimensional character, which allows for better exploration of pharmacophore space compared to flat aromatic rings nih.govresearchgate.net.

Key considerations in library design include:

Scaffold Selection: The 3-phenoxypyrrolidine core is maintained while modifications are made to the aryl ring and the pyrrolidine nitrogen.

Diversity-Oriented Synthesis: Building blocks are chosen to maximize structural and functional group diversity. This can involve varying substituents on the phenoxy ring (e.g., altering electronic properties and size) and attaching a wide range of groups to the pyrrolidine nitrogen (e.g., alkyls, aryls, acyl groups).

Focused Libraries: Alternatively, libraries can be designed to target a specific protein or family of proteins. This involves using computational methods like structure-based or ligand-based virtual screening to select building blocks that are predicted to have favorable interactions with the target criver.comnih.gov.

The generation of these libraries often relies on robust and high-yielding reactions amenable to parallel synthesis formats, such as the Mitsunobu reaction, reductive amination, and amide coupling. One-pot, multi-component reactions are also highly efficient for building molecular complexity and generating diverse libraries of pyrrolidine derivatives nih.govtandfonline.com.

Automated Synthesis Workflows for Rapid Chemical Space Exploration

Automated synthesis workflows are essential for the practical execution of high-throughput library generation. vapourtec.comsigmaaldrich.com These systems integrate the steps of synthesis, purification, and analysis to dramatically shorten the cycle time for producing and testing new compounds. nih.gov

Components of an automated synthesis workflow typically include:

Automated Synthesizers: Robotic platforms that perform reactions in parallel, often in 24-, 48-, or 96-well plate formats. These systems can handle liquid and solid dispensing, heating, cooling, and mixing. Some platforms integrate microwave reactors to accelerate reaction times sigmaaldrich.comnih.gov.

Parallel Purification: After synthesis, the crude products are often purified using automated high-performance liquid chromatography (HPLC) systems triggered by mass spectrometry (MS) to isolate the desired compounds nih.gov.

Integrated Analysis and Data Management: The purified compounds are quantified, often by techniques like evaporative light scattering detection (ELSD) or charged aerosol detection (CAD), and their structures are confirmed. All data is managed by a centralized software system.

These integrated platforms enable a "design-make-test" cycle to be completed in a matter of days or even hours. nih.gov By automating the synthesis of small molecule libraries, researchers can rapidly explore a vast chemical space, accelerating the identification of compounds with desired properties. vapourtec.comillinois.edu This approach is particularly powerful for generating SAR data and optimizing lead compounds in drug discovery programs. nih.gov

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analysis

Elucidation of Substituent Effects on Biological Profiles

Substitutions on the pyrrolidine (B122466) ring are a critical determinant of the biological activity of this class of compounds. The nitrogen at position 1 (N1) and carbons at the 3rd and 5th positions are key points for modification.

N1 Position: The nature of the substituent on the pyrrolidine nitrogen significantly influences the compound's interaction with its biological targets. In many classes of bioactive pyrrolidines, N-alkylation or N-arylation is crucial for activity. For instance, in related monoamine reuptake inhibitors, the presence of a methyl group on the nitrogen is common and often optimal for potency. Altering the size and nature of the N1-substituent can modulate selectivity between different transporters, such as the serotonin, norepinephrine (B1679862), and dopamine transporters.

3rd Position: The 3-position, which bears the trifluoromethylphenoxy group in the parent compound, is a cornerstone of its structure. The substituent at this position directly engages with the binding site of target proteins. In a broader context of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position, whether aromatic or non-aromatic, has been shown to strongly affect anticonvulsant activity. nih.gov This highlights the sensitivity of this position to structural changes.

The trifluoromethyl (-CF3) group on the phenoxy ring is a key pharmacophoric feature, largely responsible for the compound's potency and selectivity as a serotonin reuptake inhibitor.

Research on related phenoxyphenylpropylamines, such as fluoxetine (B1211875), has established that the position of the trifluoromethyl group is paramount. A study systematically evaluating different substituents on the phenoxy ring found that the trifluoromethyl group was most favorable for serotonin uptake inhibition when placed at the para-position (4-position). nih.gov This substitution was superior to other electron-withdrawing groups like fluoro and chloro, as well as electron-donating groups like methyl and methoxy. nih.gov The potent and selective inhibition of serotonin uptake by 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, a structurally related compound, underscores the importance of this specific substitution pattern. nih.gov

Halogen substitutions, particularly at the 3rd or 4th position of a phenyl or phenoxy ring, are a characteristic feature of many selective serotonin reuptake inhibitors (SSRIs). researchgate.net This feature appears to be a key determinant for the drug's specificity for the serotonin transporter (SERT) over the norepinephrine transporter (NET). researchgate.netnih.gov The electronic properties and the specific interactions of the trifluoromethyl group within a halogen-binding pocket on the transporter are thought to be responsible for this selectivity. nih.gov

The table below illustrates the superior inhibitory activity of the para-trifluoromethyl substitution compared to other substituents in a related series of monoamine uptake inhibitors.

Substituent on Phenoxy RingPositionRelative Potency for 5-HT Uptake Inhibition
-CF3 para (4-) Most Favorable
-Fpara (4-)Less Favorable
-Clpara (4-)Less Favorable
-CH3para (4-)Less Favorable
-OCH3para (4-)Less Favorable
-CH3 / -OCH3ortho (2-)Shifts selectivity towards NET inhibition

This table is a representation of findings from related compound series, highlighting the importance of the 4-CF3 substitution. nih.govresearchgate.net

The three-dimensional shape of the molecule, governed by conformational effects and the size of the heterocyclic ring, plays a vital role in its biological activity. The non-planar, puckered nature of the pyrrolidine ring allows its substituents to adopt specific spatial orientations. nih.gov

Studies on other substituted pyrrolidines have shown that introducing certain groups can enforce a specific ring conformation, which in turn can enhance biological activity. For example, a cis-4-CF3 substituent on a pyrrolidine scaffold was found to favor a pseudo-axial conformation of other groups on the ring, leading to full agonism at the GRP40 receptor. nih.gov This demonstrates that substituents can have a profound allosteric effect on the molecule's shape and subsequent receptor interaction.

Varying the ring size of the core heterocycle is a common strategy in medicinal chemistry to probe the spatial requirements of a binding site. Expanding the five-membered pyrrolidine ring to a six-membered piperidine ring can alter the angles and distances between key pharmacophoric elements. Structure-activity relationship studies on piperidine-based analogues often reveal different potency and selectivity profiles compared to their pyrrolidine counterparts. nih.govnih.gov For instance, in a series of dual serotonin and norepinephrine reuptake inhibitors, both 3-pyrrolidine and 4-piperidine scaffolds were successfully utilized, indicating that both ring systems can present the necessary pharmacophoric groups in a biologically active orientation. nih.gov

Stereochemical Determinants of Biological Activity

The presence of chiral centers in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine means that it can exist as different stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of atoms is often a critical factor for biological activity, as biomolecules like receptors and transporters are themselves chiral. nih.gov

The interaction of small molecules with biological targets is typically stereoselective, meaning that one enantiomer often exhibits significantly higher affinity and/or efficacy than the other. The (S)-enantiomer of a compound might be a potent inhibitor, while the (R)-enantiomer is much less active, or may even interact with a different target altogether. nih.gov For example, in the case of the anti-inflammatory drug fenoprofen, the (S)-isomer is 35 times more active than the (R)-isomer at its target enzyme. nih.gov

For pyrrolidine-containing compounds, this enantioselectivity is a well-established principle. The differential binding of enantiomers is due to the requirement for a precise three-point attachment to the binding site, which only one enantiomer can achieve optimally. While specific data on the enantiomers of this compound were not found in the search results, it is a fundamental concept in pharmacology that they would exhibit different biological activities. The synthesis of single-enantiomer compounds is therefore a crucial step in drug development to isolate the more active and potentially safer isomer. acs.org

When multiple chiral centers are present, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties and can be separated by techniques like chromatography. They also exhibit distinct biological activities. The relative orientation of substituents (e.g., cis versus trans) can dramatically impact how the molecule fits into a binding pocket.

In the synthesis of substituted pyrrolidines, controlling the diastereoselectivity is crucial for obtaining the desired biologically active isomer. mdpi.com For example, in the development of a series of pyrrolidine-based dual agonists for PPARα/γ, it was found that the cis-configuration of the substituents at the 3rd and 4th positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov This finding directly links the outcome of the synthetic pathway to the biological profile of the final compound. Synthetic methods like 1,3-dipolar cycloadditions are often employed to achieve high diastereoselectivity in the creation of substituted pyrrolidines. nih.gov Therefore, the choice of synthetic route and the ability to control stereochemical outcomes are integral to the discovery of potent and selective therapeutic agents based on the this compound scaffold.

Molecular Target Identification and Ligand Receptor Interaction Studies

Identification of Putative Molecular Targets

Based on its chemical structure, which features a pyrrolidine (B122466) ring linked to a trifluoromethyl-substituted phenoxy group, 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine has been investigated for its affinity towards several key receptors and enzymes.

Histamine (B1213489) H3 Receptor: The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. fu-berlin.de The phenoxy-pyrrolidine scaffold is a well-established pharmacophore found in numerous potent histamine H3 receptor antagonists. nih.gov Research on a series of substituted pyrrolidines has highlighted the importance of this structural arrangement for high-affinity binding to the H3 receptor. researchgate.netnih.gov For instance, a closely related analog, (2S,4R)-1-[2-(4-cyclobutyl- tandfonline.comnih.govdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, demonstrated high affinity for the H3 receptor, underscoring the significance of the phenoxy-pyrrolidine core. researchgate.netnih.gov While direct binding data for this compound is not extensively published, the structural similarity to known H3R antagonists strongly suggests it is a putative ligand for this receptor. Studies on various H3R isoforms have shown that the binding affinities of ligands can differ, which is an important consideration in drug development. biorxiv.org

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory function. frontiersin.org While a direct link between this compound and NMDA receptors is not firmly established, structure-activity relationship (SAR) studies of related compounds provide some context. For example, research on NMDA receptor antagonists has indicated that they can impair prefrontal cortex-dependent cognitive functions. nih.gov The presence of a trifluoromethylphenyl group in some NMDA receptor ligands has been explored, suggesting that this moiety can influence binding affinity. frontiersin.org However, without specific binding assay data for the compound , its activity at NMDA receptors remains speculative.

The potential for this compound to act as an enzyme inhibitor has been considered based on the activities of structurally similar molecules. Pyrrolidine derivatives have been shown to inhibit a variety of enzymes. frontiersin.org

For example, various pyrrolidine-containing compounds have been investigated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in the management of Alzheimer's disease. frontiersin.org Additionally, studies on other pyrrolidine derivatives have demonstrated inhibitory activity against enzymes such as post-proline cleaving enzyme, β-N-acetylhexosaminidase, and α-glucosidase. tandfonline.comnih.govresearchgate.net One study on pyrrolidine sulfonamide derivatives found that a 4-trifluorophenyl substitution resulted in significant inhibition of the DPP-IV enzyme, with an IC50 value of 11.32 ± 1.59 μM. frontiersin.org These findings suggest that this compound could potentially inhibit certain enzymes, although specific screening would be required to confirm this.

Putative Target Class Examples of Related Compound Activity Reference
Receptors High-affinity antagonism at Histamine H3 receptors by phenoxy-pyrrolidine analogs. researchgate.netnih.gov
Modulation of NMDA receptors by trifluoromethylphenyl-containing ligands. frontiersin.org
Enzymes Inhibition of cholinesterases by various pyrrolidine derivatives. frontiersin.org
Inhibition of DPP-IV by a pyrrolidine sulfonamide with a 4-trifluorophenyl group. frontiersin.org
Inhibition of post-proline cleaving enzyme by phenoxybutyryl-prolyl-pyrrolidine. tandfonline.com

Detailed Analysis of Ligand-Receptor Binding Modes

Understanding how a ligand interacts with its receptor at a molecular level is crucial for optimizing its potency and selectivity. This is often achieved through computational methods like molecular docking and molecular dynamics simulations.

For histamine H3 receptor antagonists with a phenoxy-pyrrolidine core, molecular modeling studies have provided insights into the key interactions within the receptor's binding pocket. nih.gov These studies, often based on homology models of the H3 receptor, suggest that the interaction is stabilized by a combination of forces. nih.gov

The protonated amine of the pyrrolidine ring is believed to form a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (Asp3.32). This electrostatic interaction is a common feature for aminergic G protein-coupled receptor (GPCR) ligands.

The aromatic phenoxy ring and the trifluoromethylphenyl group are likely to engage in hydrophobic and aromatic interactions with non-polar and aromatic amino acid residues within the binding site. Specifically, π-π stacking interactions with tyrosine and phenylalanine residues in the transmembrane helices are anticipated. The trifluoromethyl group, being highly electronegative, can also participate in specific interactions, such as dipole-dipole or halogen bonds, with the receptor.

The binding of a ligand to a receptor is not a static event but a dynamic process that can induce conformational changes in the receptor, leading to its activation or inactivation. nih.govfrontiersin.org For GPCRs like the histamine H3 receptor, antagonist binding is thought to stabilize an inactive conformation of the receptor, preventing the conformational rearrangements necessary for G-protein coupling and subsequent signaling. nih.gov

Computational Chemistry and Cheminformatics in Research and Design

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental for understanding a molecule's geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used to model molecules with high accuracy. scirp.org For instance, DFT with Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is a widely used method that provides reliable results for molecular geometries and electronic properties. scirp.orgsemanticscholar.org

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. This is a critical first step in most computational studies, as the geometry of a molecule dictates many of its physical and chemical properties. mdpi.comresearchgate.net The process involves iteratively calculating the energy and forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

Studies on related trifluoromethylated pyrrolidine (B122466) structures using quantum chemistry programs like Gaussian and ORCA have shown that different computational methods can yield minor differences in optimized geometries, often due to varying convergence criteria. researchgate.net Analysis of the crystal structure of related compounds, such as trifluoromethylated phenanthrolinediamides, reveals that the orientation of the trifluoromethylated pyrrolidine ring can be influenced by intermolecular interactions and crystal packing forces. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. semanticscholar.orgnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

Table 1: Calculated Frontier Orbital Energies for a Fluoxetine (B1211875) Analogue

Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
AM1 -9.6533 Not specified Not specified
PM3 -9.5124 Not specified Not specified
HF/6-31G -9.2147 3.1066 12.3213
DFT/B3LYP/6-31G -5.754 Not specified Not specified

Data sourced from a theoretical study on N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan. scirp.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, helping to predict the binding mode and affinity of a small molecule to a biological target. nih.govnih.gov

Docking algorithms explore various possible conformations of the ligand within the binding site of a receptor and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com The resulting scores are used to estimate the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.govajchem-a.com

In studies of related pyrrolidine derivatives, molecular docking has been instrumental in understanding their biological activity. For example, a series of pyrrolidine derivatives were developed as inhibitors of the Myeloid cell leukemia sequence 1 (Mcl-1) protein, an attractive target for cancer therapy. nih.gov Docking simulations revealed key interactions within the Mcl-1 binding pocket and helped rationalize the observed inhibitory activities. nih.gov One of the most potent compounds identified, compound 18 , showed a Ki value of 0.077 µM. nih.gov

Table 2: Binding Affinities of Selected Pyrrolidine Derivatives against Mcl-1

Compound Binding Affinity (Ki, µM)
18 0.077
40 8.45
Gossypol (Control) 0.18

Data sourced from a study on pyrrolidine derivatives as Mcl-1 inhibitors. nih.gov

Virtual screening (VS) is a computational method that involves the high-throughput docking of large libraries of chemical compounds against a target protein structure. nih.govmdpi.com This approach allows researchers to rapidly identify "hit" compounds—molecules that are predicted to bind to the target with high affinity—from databases containing hundreds of thousands or even millions of molecules. nih.govmdpi.com These hits can then be prioritized for experimental testing, significantly streamlining the early stages of drug discovery. mdpi.commdpi.com

The process often begins with filtering a large compound collection based on physicochemical properties and the absence of undesirable chemical groups. nih.gov Subsequently, more focused screening, such as 3D pharmacophore modeling, can be applied to select compounds with specific structural features known to be important for binding. mdpi.com In a study aimed at discovering new AT1 receptor ligands, a combined 3D-QSAR and high-throughput virtual screening approach successfully identified a series of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides as a promising starting point for developing new antihypertensive agents. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as conformational changes and the stability of protein-ligand complexes. ajchem-a.comnih.gov

In the context of drug design, MD simulations are often performed on the top-ranked poses obtained from molecular docking. ajchem-a.com These simulations assess the stability of the predicted binding mode over a period of nanoseconds. ajchem-a.com Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. nih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the predicted pose. ajchem-a.com

For example, in a study on 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, which share structural motifs with the target compound, molecular simulation studies were crucial in revealing the important factors involved in the interaction with the target enzyme, Synechococcus PDS. nih.gov Similarly, simulations of pyrrolidine-2,3-dione (B1313883) derivatives identified as inhibitors of the Cdk5/p25 complex showed that the candidate inhibitors occupied the ATP-binding site and formed stable interactions throughout the simulation period. nih.gov The stability of ligand-receptor interactions can also be evaluated by monitoring the number of hydrogen bonds formed during the simulation trajectory. ajchem-a.com

Characterization of Intermolecular Contact Frequencies and Interaction Fingerprints

Throughout an MD simulation, the frequency and type of interactions between the ligand and the receptor can be cataloged to create an "interaction fingerprint." This provides a detailed summary of the key intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.gov For instance, the nitrogen atom in the pyrrolidine ring could act as a hydrogen bond acceptor, while the trifluoromethylphenyl group might engage in hydrophobic or π-stacking interactions. semanticscholar.org Analyzing these contact frequencies helps to identify the most critical residues in the receptor for ligand binding and can guide the design of new derivatives with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov These models are valuable for predicting the activity of unsynthesized compounds.

Development of Predictive Models for Biological Activity

To develop a QSAR model, a dataset of compounds with known biological activities is required. Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activities. For a series of compounds including 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine, descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). The resulting QSAR equation can then be used to predict the activity of new, structurally similar compounds.

Statistical Validation and Interpretation of QSAR Models

The predictive power of a QSAR model must be rigorously validated. researchgate.net Internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a separate test set of compounds (predictive r²) are common. nih.govresearchgate.net A statistically robust and validated QSAR model not only serves as a predictive tool but also offers insights into the structural features that are most influential for biological activity. For example, a model might indicate that the presence of a trifluoromethyl group at a specific position is critical for high potency.

While the specific application of these computational techniques to this compound is not documented in available research, the principles outlined above represent the standard approach for the in-silico evaluation of such a compound.

Chemical Biology Approaches and Lead Optimization Strategies

Rational Design Principles for Novel Analogues

Rational drug design leverages an understanding of a biological target's structure and the mechanism of ligand-receptor interactions to design and synthesize novel, more effective compounds. For analogues of 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine, this involves principled modifications to its three key components: the pyrrolidine (B122466) ring, the phenoxy linker, and the trifluoromethyl-substituted phenyl ring.

Scaffold hopping is a drug design strategy used to identify novel core structures while retaining the essential biological activity of a known lead compound. uniroma1.it This approach can lead to compounds with improved properties, such as enhanced metabolic stability or novel intellectual property. uniroma1.itbhsai.org For this compound, the pyrrolidine ring serves as the primary scaffold. The versatility of the pyrrolidine ring makes it a common feature in many biologically active compounds, offering a three-dimensional structure that can efficiently explore pharmacophore space. nih.govnih.gov

A scaffold hopping strategy might involve replacing the pyrrolidine core with other five- or six-membered saturated heterocycles to probe the necessity of the pyrrolidine structure for biological activity.

Table 1: Hypothetical Scaffold Hopping Examples for the Pyrrolidine Core

Original ScaffoldPotential Replacement ScaffoldsRationale
PyrrolidinePiperidineExpands the ring to a six-membered system, altering the orientation of substituents.
PyrrolidineTetrahydrofuran (THF)Replaces the nitrogen atom with oxygen, removing the basic center and potential for hydrogen bonding.
PyrrolidineThiolaneIntroduces a sulfur atom, which can alter size, lipophilicity, and metabolic profile.
PyrrolidineAzetidineContracts the ring to a four-membered system, creating different bond angles and spatial arrangements. researcher.life

Strategies could involve replacing the CF3 group with other electron-withdrawing groups or groups of a similar size to fine-tune the electronic properties and steric interactions of the molecule. nih.gov

Table 2: Potential Bioisosteric Replacements for the Trifluoromethyl Group

Original GroupPotential BioisosteresPotential Impact
Trifluoromethyl (-CF3)Pentafluorosulfanyl (-SF5)Increases steric bulk and lipophilicity, may alter binding interactions. nih.gov
Trifluoromethyl (-CF3)Cyano (-CN)Smaller size, similar electron-withdrawing properties, can act as a hydrogen bond acceptor.
Trifluoromethyl (-CF3)Nitro (-NO2)Strong electron-withdrawing group, but may introduce metabolic liabilities. nih.gov
Trifluoromethyl (-CF3)Isopropyl (-CH(CH3)2)Similar steric bulk but different electronic properties (electron-donating). researchgate.net

Once a promising scaffold has been established, targeted modifications are made to decorate the core structure. The goal is to optimize interactions with the biological target, thereby increasing potency and selectivity against other related targets. For this compound, modifications could be systematically applied to both the pyrrolidine and the phenyl rings.

For instance, if the compound targets monoamine transporters like the serotonin (SERT) or norepinephrine (B1679862) (NET) transporters, specific substitutions can be introduced to enhance binding affinity and selectivity. nih.govmdpi.comresearchgate.net The nitrogen atom of the pyrrolidine ring is a common site for modification. Adding small alkyl groups (e.g., methyl, ethyl) or incorporating it into a larger functional group can significantly impact a compound's pharmacological profile.

Furthermore, the substitution pattern on the phenoxy ring can be explored. While the current structure has a trifluoromethyl group at the 4-position, adding other substituents or moving the existing group could improve target engagement.

Table 3: Hypothetical Modifications to Enhance Potency and Selectivity

Modification SiteProposed ModificationRationale
Pyrrolidine NitrogenAddition of a methyl group (N-methylation)May increase potency for certain transporters; alters basicity and lipophilicity.
Pyrrolidine RingIntroduction of hydroxyl (-OH) or fluoro (-F) groupsCan introduce new hydrogen bonding interactions or alter metabolic stability.
Phenoxy RingAddition of a second substituent (e.g., chloro, methoxy)Probes for additional binding pockets on the target receptor to enhance affinity.
Ether LinkageReplacement with a thioether (-S-) or methylene (-CH2-)Alters the geometry and flexibility between the two ring systems.

Development and Screening of Focused Compound Libraries

To efficiently explore the structure-activity relationships (SAR) around the this compound core, focused compound libraries are developed. Rather than synthesizing compounds one by one, a library containing a curated set of related analogues is created and tested, accelerating the lead optimization process.

Before synthesis, computational methods are employed to design a focused library that maximizes the diversity of chemical properties while remaining synthetically feasible. This process helps to ensure that the library effectively explores the relevant chemical space around the lead compound. For a target class like G-protein coupled receptors (GPCRs), which are common targets for drugs, computational approaches such as molecular docking and pharmacophore modeling are invaluable. nih.govlifechemicals.comacs.org

Starting with the this compound structure, a virtual library can be generated by enumerating different substituents at key positions (R1 on the pyrrolidine ring, R2 and R3 on the phenyl ring). These virtual compounds can then be filtered based on predicted drug-like properties (e.g., molecular weight, lipophilicity) and docked into a homology model or crystal structure of the intended biological target. nih.gov The results of this in silico screening help prioritize a smaller, more promising set of compounds for actual synthesis.

Once the focused library of analogues based on this compound is synthesized, high-throughput screening (HTS) is used to rapidly evaluate their biological activity. nih.gov HTS allows for the testing of thousands of compounds in parallel using automated, miniaturized assays. nih.govingenieria-analitica.com

For example, if the intended targets are serotonin or norepinephrine transporters, a cell-based assay using fluorescent substrates could be employed to measure the inhibition of transporter function by each compound in the library. nih.govmdpi.com The screening process is typically conducted in a tiered approach:

Primary Screen: The entire library is tested at a single, high concentration to identify initial "hits" that show any activity.

Confirmatory Screen: The hits from the primary screen are re-tested to eliminate false positives.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 value).

Selectivity Screening: The most potent compounds are then tested against related off-target receptors to assess their selectivity. High-content screening methods can provide more detailed, multiparametric data on cellular effects.

This integrated approach of computational design followed by HTS provides a powerful engine for lead optimization, enabling the rapid identification of analogues with superior properties compared to the initial lead compound.

Concluding Remarks and Future Research Trajectories

Summary of Current Research Understanding and Unaddressed Questions

Current research highlights 3-[4-(trifluoromethyl)phenoxy]pyrrolidine as a promising scaffold for the development of norepinephrine (B1679862) reuptake inhibitors. The key structural features contributing to its activity are beginning to be understood through SAR studies of related compounds. However, a number of questions remain unanswered. Detailed in vivo efficacy and pharmacokinetic data for this specific compound are needed. Furthermore, the precise binding mode of this compound within the norepinephrine transporter has yet to be fully elucidated.

Projected Potential for Future Therapeutic Development and Applications

Given its profile as a potent and selective NRI, this compound holds potential for the treatment of major depressive disorder, ADHD, and neuropathic pain. ekb.egnih.gov Further research may also explore its utility in other conditions where modulation of noradrenergic signaling is beneficial. The development of this compound into a therapeutic agent will require extensive preclinical and clinical studies to establish its safety and efficacy.

Emerging Methodologies for Continued Exploration of Chemical Space and Bioactivity

The future exploration of the chemical space around this compound will benefit from emerging technologies. Advances in asymmetric synthesis, including novel catalytic systems, will facilitate the efficient production of enantiomerically pure analogs for detailed pharmacological evaluation. mdpi.comnih.govrsc.org High-throughput screening (HTS) methods, including fluorescence-based and label-free assays, are enabling the rapid assessment of the bioactivity of large compound libraries, which can accelerate the discovery of new and improved monoamine reuptake inhibitors. mdpi.comnih.gov Computational approaches, such as 3D-QSAR and molecular docking, will continue to play a crucial role in the rational design of new analogs with optimized properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine with high purity?

  • Methodology : Use a combination of nucleophilic aromatic substitution (for phenoxy group introduction) and cyclization reactions. Purification via column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) is critical. Monitor reaction progress using HPLC or LC-MS to detect intermediates and byproducts. Ensure anhydrous conditions due to the sensitivity of trifluoromethyl groups to hydrolysis .
  • Safety : Handle trifluoromethyl precursors (e.g., 4-(trifluoromethyl)phenol) under inert gas (N₂/Ar) to avoid moisture absorption. Use PPE (gloves, goggles) due to potential skin/eye irritancy .

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound derivatives?

  • NMR : Focus on 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -65 ppm). 1H^{1}\text{H} NMR should show characteristic pyrrolidine ring protons (δ 1.8–3.2 ppm) and aromatic protons (δ 6.8–7.6 ppm). Use 13C^{13}\text{C}-DEPTH135 to distinguish quaternary carbons .
  • FTIR : Validate C-F stretching vibrations (1100–1250 cm⁻¹) and ether linkage (C-O-C, ~1200 cm⁻¹). Compare with computational IR spectra (DFT/B3LYP) for discrepancies .

Advanced Research Questions

Q. How to optimize reaction conditions for introducing substituents to the pyrrolidine ring without destabilizing the trifluoromethylphenoxy moiety?

  • Experimental Design : Apply a fractional factorial design (FFD) to test variables: temperature (25–80°C), catalyst (e.g., Pd/C vs. CuI), solvent polarity (DMF vs. THF), and reaction time (6–24 hrs). Use response surface methodology (RSM) to identify optimal conditions while minimizing side reactions (e.g., dehalogenation) .
  • Computational Support : Perform transition state analysis (TSA) via Gaussian09 to model steric/electronic effects of substituents on reaction barriers. Compare with experimental yields to validate predictions .

Q. What strategies address contradictory data in catalytic activity studies of this compound complexes?

  • Root Cause Analysis :

  • Batch Variability : Characterize ligand purity (HPLC-MS) and metal-ligand stoichiometry (ICP-OES).
  • Kinetic Contradictions : Use stopped-flow UV-Vis spectroscopy to capture transient intermediates. Cross-reference with DFT-calculated activation energies for mechanistic clarity .
    • Resolution : Employ multivariate regression to decouple solvent polarity, temperature, and catalyst loading effects .

Q. How to design a computational workflow for predicting the biological activity of this compound derivatives?

  • Methodology :

  • QSAR Modeling : Use MOE or Schrödinger to generate descriptors (logP, polar surface area, H-bond donors/acceptors). Train models on PubChem bioassay data (e.g., enzyme inhibition) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) against target receptors (e.g., kinases) using the compound’s conformational ensemble from MD simulations (NAMD) .
    • Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., fluorescence polarization) .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in scaling up this compound synthesis?

  • Documentation : Record raw NMR/FID files, chromatograms, and computational input files (e.g., Gaussian .com files) in FAIR-compliant repositories.
  • Scale-Up Adjustments : Use dimensionless scaling parameters (e.g., Reynolds number for mixing) and PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor real-time kinetics .

Q. How to mitigate risks of fluorinated byproduct formation during derivatization?

  • Preventive Measures :

  • Reagent Selection : Avoid fluoride-liberating catalysts (e.g., KF). Use silver salts (Ag₂O) to suppress β-fluoride elimination .
  • Byproduct Trapping : Add scavengers (molecular sieves, activated carbon) to adsorb volatile fluorides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.